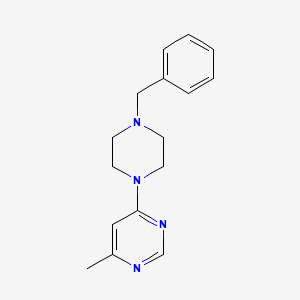![molecular formula C17H16Cl2N2O3 B6531313 {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 389598-92-9](/img/structure/B6531313.png)
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate, also known as 4-DMCB, is an organic compound composed of a phenylcarbamoylmethyl group attached to a 2,4-dichlorobenzoate moiety. It is a derivative of the common insecticide dichlorobenzene and has been studied for its potential applications in scientific research.
科学研究应用
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various organic compounds, such as 2-chloro-4-dimethylaminophenyl-2-naphthoate, which has been studied for its potential use as an insecticide. Additionally, this compound has been studied for its potential use as a fungicide and for its potential use as a herbicide.
作用机制
The mechanism of action of {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate is not well-understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting this enzyme, this compound may affect the transmission of nerve signals, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have neurotoxic and antifungal effects. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli.
实验室实验的优点和局限性
The advantages of using {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate in laboratory experiments include its low cost, its availability, and its stability. Additionally, this compound is a relatively non-toxic compound, making it a safe and effective tool for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound has a relatively low solubility in organic solvents, making it difficult to use in organic solvents.
未来方向
The potential future directions for {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate include its use as a substrate for the synthesis of other organic compounds, its use as a fungicide, its use as a herbicide, and its use as an insecticide. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to determine the optimal dosage and method of administration for various applications. Furthermore, research is needed to determine the optimal conditions for the synthesis of this compound and to develop more efficient and cost-effective methods for its synthesis. Lastly, research is needed to determine the potential toxic effects of this compound and to develop methods for its safe and effective use in laboratory experiments.
合成方法
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate is synthesized through a three-step process. The first step involves the reaction of 4-dimethylaminophenol with a chloroformate reagent to form the desired product. The second step involves the reaction of the product from the first step with dichlorobenzene in a solvent to form the desired product. The third step involves the reaction of the product from the second step with a base, such as sodium hydroxide, to form the desired product.
属性
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-21(2)13-6-4-12(5-7-13)20-16(22)10-24-17(23)14-8-3-11(18)9-15(14)19/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKYVGOZNPLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6531241.png)
![4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531248.png)
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531260.png)
![N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531269.png)
![(5Z)-5-({5-[4-(propan-2-yl)phenyl]furan-2-yl}methylidene)-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6531275.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)